molecular formula C7H3BrFNS B1591297 2-Bromo-5-fluorobenzo[d]thiazole CAS No. 441715-01-1

2-Bromo-5-fluorobenzo[d]thiazole

Cat. No. B1591297
CAS RN: 441715-01-1
M. Wt: 232.07 g/mol
InChI Key: CRPBXAYZSUWBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H3BrFNS . It is a derivative of benzo[d]thiazole, a type of heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorobenzo[d]thiazole involves a benzo[d]thiazole core, which is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzo[d]thiazole has an average mass of 232.073 Da and a monoisotopic mass of 230.915359 Da .

Scientific Research Applications

Antibacterial and Antifungal Applications

Thiazole derivatives, including those with bromo-fluoro substitutions, have been recognized for their potent antibacterial and antifungal properties. The presence of the thiazole ring has been associated with the inhibition of bacterial DNA gyrase and fungal biofilm formation, making compounds like 2-Bromo-5-fluorobenzo[d]thiazole valuable in the development of new antimicrobial agents .

Anti-inflammatory Properties

The structural motif of thiazole is often found in molecules with significant anti-inflammatory activity. This is due to their ability to modulate various inflammatory pathways, potentially including COX-2 inhibition and TNF-alpha suppression. As such, 2-Bromo-5-fluorobenzo[d]thiazole may serve as a lead compound for the synthesis of new anti-inflammatory drugs .

Antitumor and Cytotoxicity

Thiazoles are known to exhibit antitumor and cytotoxic activities. The electron-rich nature of the thiazole ring, especially when substituted with electron-withdrawing groups like bromo and fluoro, can interact with biological targets in cancer cells, leading to potential applications in cancer therapy .

Antidiabetic Activity

Research has indicated that thiazole derivatives can play a role in antidiabetic therapy. They may influence the regulation of insulin release or the modulation of glycemic control mechanisms. Therefore, 2-Bromo-5-fluorobenzo[d]thiazole could be investigated for its utility in managing diabetes .

Neuroprotective Effects

The neuroprotective effects of thiazole compounds are an area of interest due to their potential in treating neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegeneration .

Antiviral Properties

Thiazole derivatives have shown promise as antiviral agents. They may interfere with viral replication or protein synthesis, which is crucial in combating viral infections. The specific substituents on the thiazole ring, such as bromo and fluoro in 2-Bromo-5-fluorobenzo[d]thiazole, could enhance these antiviral properties .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-fluorobenzo[d]thiazole are the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . They also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

2-Bromo-5-fluorobenzo[d]thiazole: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-fluorobenzo[d]thiazole are primarily those involved in bacterial quorum sensing . The downstream effects of this disruption include a decrease in biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

The molecular and cellular effects of 2-Bromo-5-fluorobenzo[d]thiazole’s action include the disruption of bacterial cell-cell communication and a decrease in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a reduction in the bacteria’s pathogenicity .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluorobenzo[d]thiazole can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific characteristics of the host environment can all impact the effectiveness of the compound . .

properties

IUPAC Name

2-bromo-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPBXAYZSUWBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591326
Record name 2-Bromo-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzo[d]thiazole

CAS RN

441715-01-1
Record name 2-Bromo-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluorobenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluorobenzo[d]thiazole
Reactant of Route 3
2-Bromo-5-fluorobenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-fluorobenzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluorobenzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluorobenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.